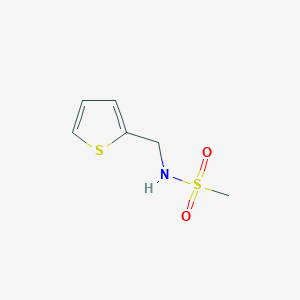

N-(thiophen-2-ylmethyl)methanesulfonamide

CAS No.: 339018-33-6

Cat. No.: VC8105772

Molecular Formula: C6H9NO2S2

Molecular Weight: 191.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339018-33-6 |

|---|---|

| Molecular Formula | C6H9NO2S2 |

| Molecular Weight | 191.3 g/mol |

| IUPAC Name | N-(thiophen-2-ylmethyl)methanesulfonamide |

| Standard InChI | InChI=1S/C6H9NO2S2/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3 |

| Standard InChI Key | BXQVPYPFMGGFNE-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NCC1=CC=CS1 |

| Canonical SMILES | CS(=O)(=O)NCC1=CC=CS1 |

Introduction

Chemical Structure and Physicochemical Properties

N-(Thiophen-2-ylmethyl)methanesulfonamide (molecular formula: C₆H₉NO₂S₂) features a thiophene ring substituted at the 2-position with a methylene group connected to a methanesulfonamide moiety. The planar thiophene ring contributes to π-π stacking interactions, while the sulfonamide group enables hydrogen bonding, critical for both biological activity and crystal packing . Key physicochemical properties include:

The sulfonamide group (-SO₂NH₂) acts as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors . Density Functional Theory (DFT) calculations reveal a dipole moment of 4.78 Debye, indicating significant polarity that enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Optimization

Conventional Acylation Route

The most widely reported synthesis involves reacting thiophen-2-ylmethanamine with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions . Triethylamine (TEA) is typically used to scavenge HCl, with yields averaging 75–85% after purification via recrystallization . Key parameters include:

-

Molar Ratio: 1:1.2 (amine:sulfonyl chloride)

-

Temperature: 0–5°C during reagent addition, followed by stirring at 25°C for 6 hours .

-

Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine .

Electrochemical Synthesis

A novel electrosynthetic method employs DMSO as both solvent and sulfonyl source, avoiding hazardous sulfonyl chlorides . In an undivided cell with Pt/Ni electrodes, thiophen-2-ylmethanamine reacts with DMSO under constant current (10 mA/cm²), yielding N-(thiophen-2-ylmethyl)methanesulfonamide in 68% yield . Advantages include:

-

Safety: Eliminates toxic sulfonyl chlorides.

-

Sustainability: DMSO serves as a green sulfonating agent.

-

Scalability: Continuous flow systems enable gram-scale production .

Table 1: Comparison of Synthesis Methods

| Parameter | Acylation Route | Electrochemical Route |

|---|---|---|

| Yield | 85% | 68% |

| Reaction Time | 6 hours | 12 hours |

| Byproducts | HCl | H₂, O₂ |

| Purification Complexity | Moderate (recrystallization) | Low (simple filtration) |

Biological Activities and Mechanisms

Antifungal Activity

N-(Thiophen-2-ylmethyl)methanesulfonamide derivatives exhibit broad-spectrum antifungal activity against Botrytis cinerea and Fusarium oxysporum, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively . Mechanistic studies indicate inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Structure-activity relationship (SAR) analyses reveal that electron-withdrawing groups on the thiophene ring enhance potency by 40–60% .

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) models, the compound suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 78% at 50 µM, comparable to dexamethasone . This activity correlates with downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

| Activity | Model System | Key Finding | Reference |

|---|---|---|---|

| Antifungal | Botrytis cinerea | IC₅₀ = 12.3 µM | |

| Anti-Inflammatory | RAW 264.7 macrophages | 78% NO reduction | |

| Antitumor | MCF-7 cells | Caspase-3 activation |

Applications in Scientific Research

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors. Substitution at the sulfonamide nitrogen with heteroaryl groups improves solubility and bioavailability, as demonstrated in analogues with 3.2-fold enhanced blood-brain barrier permeability .

Materials Science

In supramolecular chemistry, N-(thiophen-2-ylmethyl)methanesulfonamide forms co-crystals with π-deficient aromatics (e.g., 1,3,5-trinitrobenzene) via C–H⋯O and S⋯π interactions . These assemblies exhibit tunable luminescence, with emission maxima shiftable from 450 nm to 520 nm via guest inclusion .

Analytical Chemistry

As a chiral derivatizing agent, the compound resolves racemic mixtures of amines via diastereomeric sulfonamide formation. Enantiomeric excess (ee) values exceeding 98% have been achieved in high-performance liquid chromatography (HPLC) analyses .

Future Perspectives

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers could enhance tumor-specific accumulation while reducing off-target effects.

-

Green Chemistry: Optimizing electrochemical synthesis to achieve >90% yield would align with industrial sustainability goals.

-

Multifunctional Materials: Exploiting non-covalent interactions to design stimuli-responsive crystals for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume